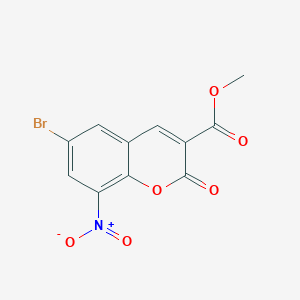
Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is a brominated nitro-substituted coumarin derivative. Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with β-keto esters in the presence of sulfuric acid.
Modern Approaches: Advanced methods include the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach by reducing reaction times and improving yields.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistency and scalability. The choice of solvent, temperature, and catalysts are optimized to achieve high purity and yield.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of amino derivatives.
Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron powder and hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used, often in the presence of a catalyst.
Major Products Formed:
Nitroso Derivatives: Formed through oxidation of the nitro group.
Amino Derivatives: Resulting from the reduction of the nitro group.
Hydroxyl or Amino Substituted Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.
Medicine: Its anticancer properties are being explored, with studies investigating its potential to inhibit the growth of cancer cells.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals due to its unique chemical structure.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with various cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Brominated Coumarins: Other brominated derivatives with similar biological activities.
Nitro Coumarins: Compounds with nitro groups that exhibit antimicrobial and anticancer properties.
Uniqueness: Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate stands out due to its specific combination of bromine and nitro groups, which enhances its biological activity compared to other coumarin derivatives.
This compound continues to be a subject of extensive research due to its promising applications in various fields. Its unique chemical structure and diverse biological activities make it a valuable candidate for future scientific advancements.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H6BrNO6 |
|---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
methyl 6-bromo-8-nitro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H6BrNO6/c1-18-10(14)7-3-5-2-6(12)4-8(13(16)17)9(5)19-11(7)15/h2-4H,1H3 |
InChI Key |
TTWPKYRCPRWSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2OC1=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















